molecular formula C2H3Cl2N3S B13023350 5-Chloro-1,3,4-thiadiazol-2-amine hydrochloride

5-Chloro-1,3,4-thiadiazol-2-amine hydrochloride

Cat. No.: B13023350
M. Wt: 172.04 g/mol
InChI Key: GKXGQYXHFJPDEO-UHFFFAOYSA-N
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Description

5-Chloro-1,3,4-thiadiazol-2-amine hydrochloride is a chemical compound with the molecular formula C2H2ClN3S. It is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3,4-thiadiazol-2-amine hydrochloride typically involves the chlorination of 1,3,4-thiadiazol-2-amine. One common method includes the reaction of 1,3,4-thiadiazol-2-amine with N-chlorosuccinimide (NCS) in carbon tetrachloride (CCl4) at room temperature. The reaction mixture is stirred at 85°C for 2 hours, followed by quenching with ice-cold water and extraction with dichloromethane (DCM). The organic layer is washed with water, brine, dried over sodium sulfate, and concentrated under reduced pressure to obtain the crude product. The product is then purified using column chromatography with a solvent system of 20% ethyl acetate in hexane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as recrystallization and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3,4-thiadiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of thiadiazole, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Chloro-1,3,4-thiadiazol-2-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-1,3,4-thiadiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The compound can bind to enzymes or receptors, disrupting their normal function and leading to cell death. The exact molecular targets and pathways depend on the specific application and the organism being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1,3,4-thiadiazol-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical development .

Properties

Molecular Formula

C2H3Cl2N3S

Molecular Weight

172.04 g/mol

IUPAC Name

5-chloro-1,3,4-thiadiazol-2-amine;hydrochloride

InChI

InChI=1S/C2H2ClN3S.ClH/c3-1-5-6-2(4)7-1;/h(H2,4,6);1H

InChI Key

GKXGQYXHFJPDEO-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=C(S1)Cl)N.Cl

Origin of Product

United States

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